2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Overview
Description
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl core with a fluorine atom at the 2-position and an acetic acid moiety at the 4-position
Mechanism of Action
Target of Action
It is known that similar compounds, such as flurbiprofen, target cyclooxygenase enzymes (cox-1 and cox-2), which play a crucial role in the inflammatory response .
Mode of Action
Based on its structural similarity to flurbiprofen, it may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
Similar compounds like flurbiprofen are known to affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis .
Pharmacokinetics
Related compounds like flurbiprofen are rapidly absorbed after oral administration, with peak plasma concentrations occurring at about 2 hours . The drug is extensively bound to plasma proteins and is metabolized in the liver .
Result of Action
Based on its structural similarity to flurbiprofen, it may reduce inflammation and pain by decreasing the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that flurbiprofen, a related compound, interacts with cyclooxygenase enzymes (COX-1 and COX-2) to exert its anti-inflammatory effects . It is plausible that 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid may have similar interactions.
Cellular Effects
Flurbiprofen has been shown to have significant effects on cellular processes, including reducing inflammation by inhibiting the production of prostaglandins . It is possible that 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid may have similar effects.
Molecular Mechanism
Flurbiprofen, a related compound, is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, key mediators of inflammation .
Metabolic Pathways
Flurbiprofen is known to be metabolized primarily by the cytochrome P450 system, specifically CYP2C9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid typically involves the following steps:
Grignard Reaction: The synthesis begins with the preparation of a Grignard reagent from 2-fluorobromobenzene and magnesium in anhydrous tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Coupling Reaction: The Grignard reagent is then reacted with 4-bromobenzaldehyde to form 2-fluoro-[1,1’-biphenyl]-4-carbaldehyde.
Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Acidification: The resulting carboxylic acid is then acidified to obtain 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A nonsteroidal anti-inflammatory drug with similar structural features.
Ibuprofen: Another NSAID with a similar mechanism of action but different structural properties.
Naproxen: An NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and bioavailability. The biphenyl core also contributes to its distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and materials.
Properties
IUPAC Name |
2-(3-fluoro-4-phenylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLZRKQQNGBXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474136 | |
Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-96-7 | |
Record name | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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